molecular formula C12H14BrNO3 B2677811 Benzyl 3-bromo-4-hydroxypyrrolidine-1-carboxylate CAS No. 799767-82-1

Benzyl 3-bromo-4-hydroxypyrrolidine-1-carboxylate

Cat. No. B2677811
CAS RN: 799767-82-1
M. Wt: 300.152
InChI Key: VAZVNQCDCZKURA-UHFFFAOYSA-N
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Description

Benzyl 3-bromo-4-hydroxypyrrolidine-1-carboxylate is a chemical compound with the molecular weight of 300.15 . The IUPAC name for this compound is benzyl 3-bromo-4-hydroxypyrrolidine-1-carboxylate .


Synthesis Analysis

The synthesis of Benzyl 3-bromo-4-hydroxypyrrolidine-1-carboxylate involves the use of sodium hydroxide in methanol and water at 20℃ for 12 hours . The mixture is then extracted with ethyl acetate, and the combined organic layers are dried over sodium sulfate, filtered, and concentrated under reduced pressure .


Molecular Structure Analysis

The InChI code for Benzyl 3-bromo-4-hydroxypyrrolidine-1-carboxylate is 1S/C12H14BrNO3/c13-10-6-14 (7-11 (10)15)12 (16)17-8-9-4-2-1-3-5-9/h1-5,10-11,15H,6-8H2 .


Physical And Chemical Properties Analysis

The physicochemical properties of Benzyl 3-bromo-4-hydroxypyrrolidine-1-carboxylate include a number of heavy atoms: 17, a number of aromatic heavy atoms: 6, a fraction Csp3: 0.42, a number of rotatable bonds: 4, a number of H-bond acceptors: 3.0, a number of H-bond donors: 1.0, and a molar refractivity: 70.85 .

Scientific Research Applications

Medicinal Chemistry and Drug Development

Benzyl 3-bromo-4-hydroxypyrrolidine-1-carboxylate is a promising candidate for drug development due to its structural features. Researchers explore its potential as a scaffold for designing novel pharmaceutical compounds. Its physicochemical properties, such as lipophilicity and solubility, play a crucial role in determining its suitability for oral administration and bioavailability .

Safety and Hazards

The safety information for Benzyl 3-bromo-4-hydroxypyrrolidine-1-carboxylate indicates a signal word of "Warning" . The hazard statements include H302 .

properties

IUPAC Name

benzyl 3-bromo-4-hydroxypyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO3/c13-10-6-14(7-11(10)15)12(16)17-8-9-4-2-1-3-5-9/h1-5,10-11,15H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAZVNQCDCZKURA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1C(=O)OCC2=CC=CC=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 3-bromo-4-hydroxypyrrolidine-1-carboxylate

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